Superior TrkA Kinase Inhibition: 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile vs. N-Methylated Analog
In TrkA enzymatic assays, 4-(1-piperazinyl)-3-(trifluoromethyl)benzonitrile exhibits an IC₅₀ of 40.6 nM in ELISA and Omnia formats [1]. In contrast, the N-methylated analog, 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile, is reported to be inactive (IC₅₀ > 10,000 nM) against TrkA . This >240-fold difference in potency highlights the critical role of the free secondary amine in the piperazine ring for target engagement.
| Evidence Dimension | TrkA Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 40.6 nM |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile: IC₅₀ > 10,000 nM |
| Quantified Difference | >240-fold more potent |
| Conditions | ELISA and Omnia Kinase Assay; pH 7.5; recombinant TrkA enzyme |
Why This Matters
This ensures that research groups can rely on the compound as an active tool for TrkA-dependent pathways, avoiding the false-negative results that would arise from using the inactive methylated analog.
- [1] BindingDB. BDBM200611: IC₅₀ = 40.6 nM against TrkA. View Source
